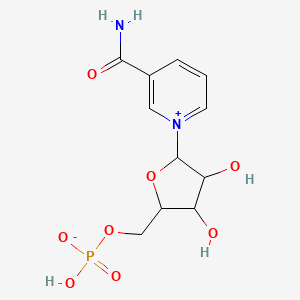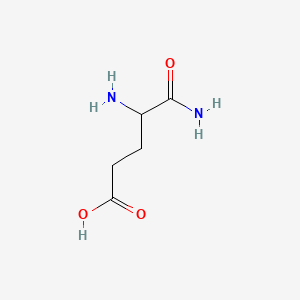
4,5-Diamino-5-oxopentanoic acid
Übersicht
Beschreibung
4,5-Diamino-5-oxopentanoic acid, also known as isoglutamine, is a non-proteinogenic amino acid derived from glutamic acid. It is characterized by the presence of two amino groups and a keto group on a five-carbon backbone. This compound is of significant interest due to its unique structural properties and its role in various biochemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-5-oxopentanoic acid typically involves the protection of amino groups followed by selective deprotection and functionalization. One common method includes the use of tert-butyl esters to protect the amino groups during the initial stages of synthesis. The process involves the reaction of L-glutamic acid with benzyl chloroformate in the presence of sodium hydroxide to maintain the pH at 10-12. The mixture is then stirred and washed with ethyl acetate, followed by acidification and extraction .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar protective group strategies. The use of solid-phase synthesis techniques and automated peptide synthesizers can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Diamino-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and keto functional groups, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled pH conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-5-oxopentanoic acid has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is a key component of muramyl dipeptide, the smallest peptidoglycan fragment able to trigger an immune response by activating the NOD2 receptor. Structural modifications of muramyl dipeptide can lead to analogues with improved immunostimulating properties. Additionally, it is used in the synthesis of various glycosidic derivatives, which have been studied for their immunostimulatory activity in vitro and in vivo .
Wirkmechanismus
The primary target of 4,5-diamino-5-oxopentanoic acid is the ATP synthase subunit b in Escherichia coli (strain K12). ATP synthase is a crucial enzyme that provides energy for the cell through the synthesis of adenosine triphosphate (ATP). The interaction of this compound with ATP synthase can influence energy production within the cell, affecting its growth and survival. This interaction is facilitated by the compound’s ability to form the C-terminus of a peptide chain, as seen in muramyl dipeptide .
Vergleich Mit ähnlichen Verbindungen
4,5-Diamino-5-oxopentanoic acid is similar to other amino acids such as glutamine and glutamic acid. its unique structure, with two amino groups and a keto group, distinguishes it from these compounds. Similar compounds include:
- Glutamine: A proteinogenic amino acid with a single amide group.
- Glutamic acid: An amino acid with a carboxyl group instead of an amide group.
- Muramyl dipeptide: A peptidoglycan fragment that includes this compound as a component .
Eigenschaften
IUPAC Name |
4,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLONBTGZFSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901304 | |
| Record name | Isoglutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328-48-3, 617-63-0 | |
| Record name | 4,5-Diamino-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000328483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOGLUTAMINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00VZE9Y4WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone](/img/structure/B10760098.png)
![{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid](/img/structure/B10760104.png)

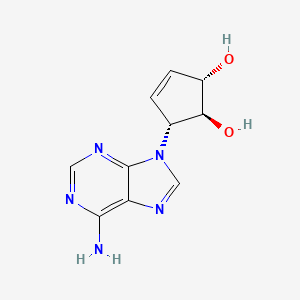
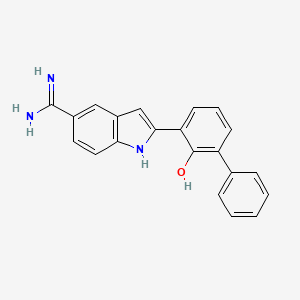

![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
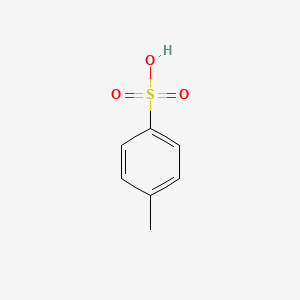
![(5-Hydroxy-6-Methyl-4-{[(3-Oxo-2,3-Dihydro-1,2-Oxazol-4-Yl)amino]methyl}pyridin-3-Yl)methyl Dihydrogen Phosphate](/img/structure/B10760146.png)
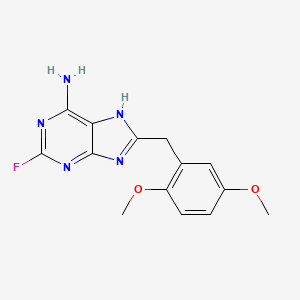
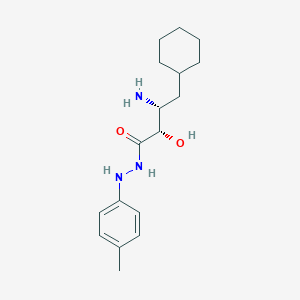
![6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide](/img/structure/B10760165.png)
